molecular formula C7H5ClI2 B1379018 1-(Chloromethyl)-3,5-diiodobenzene CAS No. 1393576-75-4

1-(Chloromethyl)-3,5-diiodobenzene

Cat. No.: B1379018
CAS No.: 1393576-75-4
M. Wt: 378.37 g/mol
InChI Key: XPDATYPYCGSBCS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,5-diiodobenzene is an aromatic compound characterized by the presence of a chloromethyl group and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,5-diiodobenzene typically involves the chloromethylation of 3,5-diiodobenzene. One common method includes the reaction of 3,5-diiodobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out under mild conditions, often in a solvent like dichloromethane at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the selection of environmentally friendly catalysts and solvents is crucial for sustainable industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3,5-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in deiodinated benzene compounds.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,5-diiodobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The iodine atoms can participate in halogen bonding and influence the compound’s reactivity and stability .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-iodobenzene: Similar structure but with only one iodine atom.

    1-(Bromomethyl)-3,5-diiodobenzene: Bromine replaces chlorine, affecting reactivity.

    1-(Chloromethyl)-2,4-diiodobenzene: Different positioning of iodine atoms.

Uniqueness: The presence of two iodine atoms enhances its utility in radiolabeling and imaging studies .

Properties

IUPAC Name

1-(chloromethyl)-3,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDATYPYCGSBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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